N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. This study is significant for understanding the metabolic pathways and potential bioactivation of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
A study on the inhibition of fatty acid synthesis by chloroacetamides like alachlor and metazachlor in green algae offers insights into the biochemical impact of these herbicides, which could be relevant for understanding the biological interactions of related compounds (Weisshaar & Böger, 1989).
Anticancer Activities of Imidazole-Thioacetamide Derivatives
Duran and Demirayak (2012) synthesized imidazole-thioacetamide derivatives and evaluated their anticancer activities. This research might provide a foundation for exploring the anticancer potential of similar structures, including the compound (Duran & Demirayak, 2012).
Properties
IUPAC Name |
2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-27-15-5-2-11(19)6-14(15)22-17(26)10-28-18-20-7-13(9-24)23(18)8-16(25)21-12-3-4-12/h2,5-7,12,24H,3-4,8-10H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNFVMCQLSYJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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